molecular formula C24H24N2O6 B11634677 N,N'-Bis-(2,5-dimethoxy-phenyl)-isophthalamide CAS No. 321531-59-3

N,N'-Bis-(2,5-dimethoxy-phenyl)-isophthalamide

Cat. No.: B11634677
CAS No.: 321531-59-3
M. Wt: 436.5 g/mol
InChI Key: YVPWRKZEWVLEHJ-UHFFFAOYSA-N
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Description

N,N'-Bis-(2,5-dimethoxy-phenyl)-isophthalamide is a symmetric aromatic amide featuring an isophthaloyl core substituted with 2,5-dimethoxyphenyl groups. The compound is synthesized via condensation reactions involving isophthaloyl chloride and substituted anilines under anhydrous conditions .

Properties

CAS No.

321531-59-3

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

1-N,3-N-bis(2,5-dimethoxyphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H24N2O6/c1-29-17-8-10-21(31-3)19(13-17)25-23(27)15-6-5-7-16(12-15)24(28)26-20-14-18(30-2)9-11-22(20)32-4/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

YVPWRKZEWVLEHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide typically involves the reaction of isophthaloyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of N,N'-Bis-(2,5-dimethoxy-phenyl)-isophthalamide with analogous isophthalamide derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 2,5-dimethoxyphenyl C₂₄H₂₂N₄O₁₀ High solubility in polar solvents; potential use in polymers or ligands.
N,N-Bis(2,5-dichlorophenyl)-isophthalamide 2,5-dichlorophenyl C₂₀H₁₂Cl₄N₂O₂ Enhanced thermal stability; crystallizes with low R-factor (0.042), indicating high purity. Used in crystal engineering.
N,N'-Bis(2-amino-3,5-dimethoxyphenyl)-isophthalamide (20d) 2-amino-3,5-dimethoxyphenyl C₂₄H₂₂N₄O₁₀ Reduced nitro precursor (19d); improved reactivity for further functionalization (e.g., drug synthesis). Yield: 82%.
N,N'-Bis-(2-mercaptoethyl)-isophthalamide (NBMI) 2-mercaptoethyl C₁₂H₁₆N₂O₂S₂ Chelates heavy metals (e.g., Hg²⁺); used in detoxification therapies. Reduced physical fatigue in clinical trials.
N,N'-Bis-(2,4,5-trichloro-phenyl)-isophthalamide 2,4,5-trichlorophenyl C₂₀H₁₀Cl₆N₂O₂ High lipophilicity; potential pesticidal or antimicrobial applications.

Physicochemical Properties

  • Solubility: Methoxy-substituted compounds exhibit greater solubility in ethanol and DMF compared to chlorinated analogues, which are more lipophilic .
  • Stability : Dichloro derivatives demonstrate superior crystallinity (R-factor 0.042) due to halogen-driven packing efficiency . Methoxy derivatives may degrade under prolonged UV exposure due to photo-oxidation of -OCH₃ groups.

Biological Activity

N,N'-Bis-(2,5-dimethoxy-phenyl)-isophthalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isophthalamide backbone with two 2,5-dimethoxyphenyl substituents. This structural configuration is believed to influence its interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast cancer)15.2Induction of apoptosis
A549 (Lung cancer)12.8Cell cycle arrest

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may inhibit the activity of β-secretase (BACE1), an enzyme crucial for the production of amyloid-beta peptides associated with Alzheimer's pathology.

  • Study Findings : In a cellular model using SH-SY5Y neuroblastoma cells, this compound reduced BACE1 activity significantly, leading to decreased amyloid-beta production .

Antioxidant Activity

This compound has demonstrated antioxidant properties. In vitro assays reveal that it scavenges free radicals and reduces oxidative stress markers in cellular systems.

Assay Type Result
DPPH ScavengingIC50 = 20 µM
ABTS AssaySignificant inhibition

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit BACE1 suggests a mechanism where it competes with substrate binding or alters enzyme conformation.
  • Induction of Apoptosis : In cancer cells, it activates caspase pathways leading to programmed cell death.
  • Antioxidative Mechanism : By reducing reactive oxygen species (ROS), it protects cells from oxidative damage.

Case Study 1: Neuroprotective Effects in Animal Models

A study involving transgenic mice models of Alzheimer's disease showed that administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function compared to controls.

Case Study 2: Antitumor Efficacy in Xenograft Models

In xenograft models using human breast cancer cell lines, treatment with the compound led to significant tumor size reduction and prolonged survival rates in treated animals versus untreated controls.

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